4-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
CAS No.: 391223-84-0
Cat. No.: VC4694500
Molecular Formula: C17H14BrFN2OS
Molecular Weight: 393.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 391223-84-0 |
|---|---|
| Molecular Formula | C17H14BrFN2OS |
| Molecular Weight | 393.27 |
| IUPAC Name | 4-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide |
| Standard InChI | InChI=1S/C17H14BrFN2OS/c1-9-2-4-11-13(8-20)17(23-15(11)6-9)21-16(22)12-5-3-10(18)7-14(12)19/h3,5,7,9H,2,4,6H2,1H3,(H,21,22) |
| Standard InChI Key | IPSRPFNIQNOYIT-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=C(C=C3)Br)F |
Introduction
Synthesis and Preparation
The synthesis of such compounds typically involves the reaction of a benzothiophene derivative with a halogenated benzoyl chloride. For example, N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide could be synthesized by reacting 3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-amine with 4-bromo-2-fluorobenzoyl chloride.
Biological Activities
While specific biological activities of 4-bromo-N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide are not documented, related compounds have shown potential in various therapeutic areas:
-
Antimicrobial Activity: Compounds with similar structures have demonstrated antimicrobial properties, as seen in quinazolin-4-one derivatives .
-
Anti-Inflammatory Activity: Some benzothiophene derivatives have been explored for their anti-inflammatory potential, such as inhibitors of 5-lipoxygenase .
Research Findings and Future Directions
Given the lack of specific data on this compound, research would focus on its synthesis, characterization, and biological evaluation. The presence of a fluorine atom and a bromine atom suggests potential for bioactivity, as halogenated compounds often exhibit unique pharmacological profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume